molecular formula C22H17N3O2 B5631614 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B5631614
M. Wt: 355.4 g/mol
InChI Key: QQKMSPYKKLVAAT-UHFFFAOYSA-N
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Description

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that features a naphthalene ring fused with a pyridazine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene derivative, followed by the introduction of the pyridazine ring through cyclization reactions. The final step involves the acylation of the pyridazine derivative with phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and continuous flow reactors to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration can be done using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The naphthalene and pyridazine rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Such as naphthoquinone and naphthylamine.

    Pyridazine derivatives: Such as pyridazinone and dihydropyridazine.

    Acetamide derivatives: Such as N-phenylacetamide and acetanilide.

Uniqueness

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its combination of naphthalene, pyridazine, and acetamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-21(23-19-8-2-1-3-9-19)15-25-22(27)13-12-20(24-25)18-11-10-16-6-4-5-7-17(16)14-18/h1-14H,15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMSPYKKLVAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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